![molecular formula C8H11BrN2O2S B594990 5-Bromo-n-isopropylpyridine-3-sulfonamide CAS No. 1240282-56-7](/img/structure/B594990.png)
5-Bromo-n-isopropylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-N-isopropylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 1240282-56-7 . It has a molecular weight of 279.16 and its IUPAC name is 5-bromo-N-isopropyl-3-pyridinesulfonamide .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-isopropylpyridine-3-sulfonamide is represented by the formula C8H11BrN2O2S . The InChI code for this compound is 1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 .Scientific Research Applications
Synthesis and Structural Analysis
5-Bromo-n-isopropylpyridine-3-sulfonamide and its derivatives are extensively studied for their synthesis and structural properties. For example, Zhou et al. (2015) focused on the synthesis, crystal structure, and antitumor activity of enantiomers of a related compound, demonstrating the importance of stereochemistry in pharmaceutical applications. They used X-ray analysis and electronic circular dichroism to confirm the absolute configurations of the compounds, which were shown to inhibit PI3Kα kinase activity, a target in cancer therapy (Zhou et al., 2015).
Antimicrobial and Antioxidant Properties
Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant antibacterial and antioxidant properties. This study highlights the potential of these compounds in developing new antibacterial agents (Variya, Panchal, & Patel, 2019).
Isoform-Selective Inhibition
Bozdağ et al. (2014) explored the selective inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. Their findings emphasize the potential of such compounds in designing isoform-selective inhibitors for therapeutic purposes, particularly in targeting tumor-associated carbonic anhydrase isoforms (Bozdağ et al., 2014).
Anticancer Activity
Awad et al. (2015) reported the synthesis of new pyrimidine derivatives from sulfonamides and their antiproliferative activity against selected human cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Awad et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDIVOHLOSWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-isopropylpyridine-3-sulfonamide |
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